molecular formula C16H12N4O3 B10986171 N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10986171
M. Wt: 308.29 g/mol
InChI Key: BQBAVLDVYMOVQT-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step may involve the coupling of a benzodioxole derivative with the pyrazole intermediate using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction or through a Suzuki-Miyaura coupling reaction.

    Formation of the Carboxamide Group: This can be achieved by reacting the intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2H-13-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its applications.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12N4O3/c21-16(18-11-3-4-14-15(6-11)23-9-22-14)13-7-12(19-20-13)10-2-1-5-17-8-10/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

BQBAVLDVYMOVQT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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